

Introduction: Unveiling the Solid-State Architecture of a Versatile Molecular Building Block

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Compound of Interest

Compound Name: 4-(4-Nitrophenoxy)butanoic acid

CAS No.: 28341-54-0

Cat. No.: B1349519

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4-(4-Nitrophenoxy)butanoic acid is a bifunctional organic molecule that incorporates a rigid, electron-deficient nitrophenyl group and a flexible butanoic acid chain, linked by an ether bond. This unique combination of features makes it a valuable intermediate in diverse fields, from the synthesis of advanced polymers to the development of novel pharmaceutical agents. The nitro group can influence electronic properties and participate in specific intermolecular interactions, while the carboxylic acid moiety provides a handle for further chemical modification and is a potent hydrogen-bond donor/acceptor.

Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount to controlling and predicting the macroscopic properties of a material, such as solubility, stability, melting point, and mechanical strength. X-ray crystallography stands as the definitive technique for elucidating this arrangement, providing atomic-level resolution of the molecular structure and the intricate network of non-covalent interactions that govern crystal packing.[1]

This guide offers a comprehensive overview of the crystal structure analysis of **4-(4-Nitrophenoxy)butanoic acid**. As a Senior Application Scientist, this document moves beyond a simple recitation of data, explaining the rationale behind the experimental design and interpreting the structural results to provide actionable insights for researchers in materials science and drug development. While a dedicated crystal structure for **4-(4-Nitrophenoxy)butanoic acid** is not publicly deposited, we will leverage the detailed structural analysis of the closely related precursor, 4-(4-Nitrophenoxy)butanol, alongside established principles of supramolecular chemistry to construct a robust and predictive model of its solid-state behavior.[2]

Part 1: Experimental Workflow & Rationale

The journey from a powdered compound to a fully refined crystal structure involves a logical sequence of steps, each optimized to ensure the final model is both accurate and reliable.

Synthesis and Purification

A reliable synthesis is the foundation of any crystallographic study. **4-(4-Nitrophenoxy)butanoic acid** is typically synthesized via a Williamson ether synthesis.

Protocol: Synthesis of **4-(4-Nitrophenoxy)butanoic acid**

- **Deprotonation:** 4-Nitrophenol is dissolved in a polar aprotic solvent (e.g., acetone or DMF). A suitable base, such as anhydrous potassium carbonate (K_2CO_3), is added in excess to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 4-nitrophenoxide.
- **Nucleophilic Substitution:** Ethyl 4-bromobutanoate is added to the solution. The 4-nitrophenoxide anion acts as a nucleophile, displacing the bromide ion in an S_N2 reaction to form ethyl 4-(4-nitrophenoxy)butanoate. The reaction is typically heated under reflux to ensure completion.
- **Ester Hydrolysis:** After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude ester is then subjected to basic hydrolysis (e.g., with aqueous NaOH) to convert the ethyl ester into the sodium salt of the carboxylic acid.
- **Acidification and Isolation:** The aqueous solution is acidified with a strong acid, such as HCl, to a pH of ~ 2 . This protonates the carboxylate, causing the **4-(4-Nitrophenoxy)butanoic acid**

acid to precipitate out of the solution.

- Purification: The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and dried. For crystallographic studies, further purification by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) is essential to achieve the high purity (>99%) required for single-crystal growth.

Single-Crystal Growth: The Art of Molecular Ordering

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to transition from the disordered solution phase into a highly ordered, single lattice.

Protocol: Slow Evaporation Crystallization

- Solvent Selection: A small amount of the purified **4-(4-Nitrophenoxy)butanoic acid** is dissolved in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) at room temperature to create a saturated or near-saturated solution.
- Incubation: The solution is placed in a small vial, which is then covered with a cap or parafilm containing a few pinholes. This setup is placed in a vibration-free environment.
- Crystal Growth: The slow evaporation of the solvent over several days or weeks gradually increases the concentration of the solute beyond its saturation point, promoting the nucleation and slow growth of single crystals.

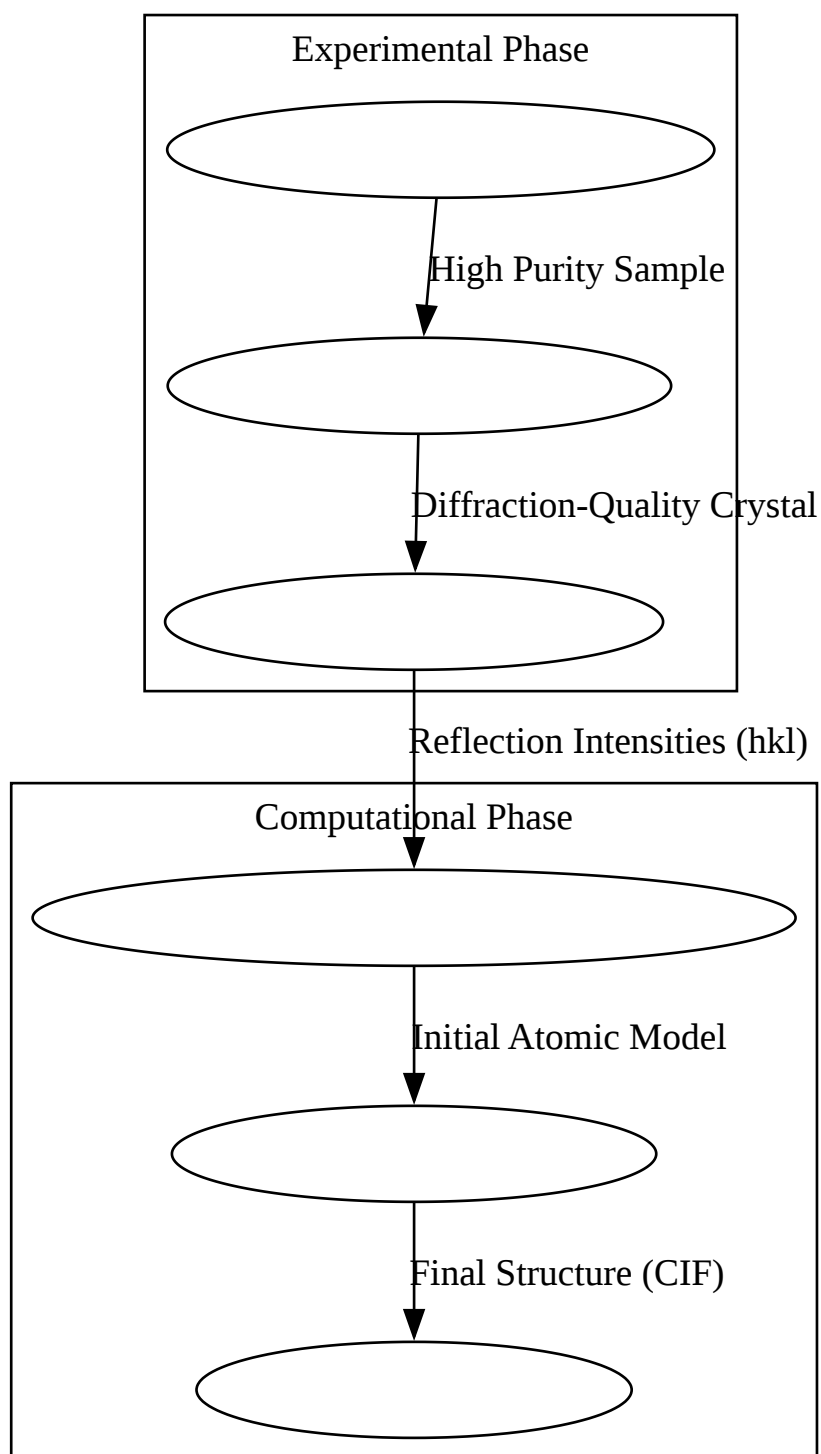
Causality: Slow evaporation is preferred over rapid methods like crash cooling because it allows molecules more time to find their lowest energy positions within the crystal lattice, minimizing defects and leading to larger, better-ordered crystals essential for high-quality diffraction data.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis to measure the diffraction pattern from which the structure is determined.

Protocol: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A well-formed single crystal (typically 0.1-0.4 mm in size) is carefully selected under a microscope and mounted on a cryoloop.
- **Data Collection:** The crystal is placed on a diffractometer equipped with a focused X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a sensitive detector.^[3] To minimize thermal vibrations and obtain a more precise structure, the crystal is cooled to a low temperature (e.g., 150 K) in a stream of cold nitrogen gas.^{[1][2]}
- **Data Integration:** The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The detector records the positions and intensities of the thousands of diffracted X-ray reflections. This raw data is then processed and integrated to produce a list of unique reflections (hkl files).



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Caption: High-level workflow for crystal structure determination.

Part 2: Structural Analysis and Discussion

The refined crystallographic data provides a wealth of information about the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation

The **4-(4-Nitrophenoxy)butanoic acid** molecule is conformationally flexible due to the ether linkage and the aliphatic chain. The butanoic acid chain is expected to adopt a low-energy, extended (all-trans) conformation to minimize steric hindrance, similar to what is observed in related structures.^{[4][5]} The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage will define the overall molecular shape.

```
// Atom positions are illustrative N1 [label="N1", pos="2,1.5!"]; O1 [label="O(nitro)1",  
pos="2.5,2.2!"]; O2 [label="O(nitro)2", pos="1.5,2.2!"]; C1 [label="C1", pos="2,0!"]; C2  
[label="C2", pos="1, -0.8!"]; C3 [label="C3", pos="1, -2.2!"]; C4 [label="C4", pos="2, -3!"]; C5  
[label="C5", pos="3, -2.2!"]; C6 [label="C6", pos="3, -0.8!"]; O3 [label="O(ether)3", pos="4,  
-0.1!"]; C7 [label="C7", pos="5.2, -0.5!"]; C8 [label="C8", pos="6.4, 0.2!"]; C9 [label="C9",  
pos="7.6, -0.5!"]; C10 [label="C10", pos="8.8, 0.2!"]; O4 [label="O(acid)4", pos="8.8, 1.4!"]; O5  
[label="O(acid)5", pos="9.8, -0.5!];
```

```
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N1; N1 -- O1; N1 -- O2; C4 -- O3; O3 --  
C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O4; C10 -- O5; }
```

Caption: Molecular structure of **4-(4-Nitrophenoxy)butanoic acid**.

Supramolecular Assembly: A Symphony of Non-Covalent Forces

The crystal packing is dictated by a hierarchy of intermolecular interactions. The strongest of these interactions define the primary structural motifs, which are then linked by weaker forces into a three-dimensional architecture.

Primary Interaction: Carboxylic Acid Dimerization

The most significant interaction is the hydrogen bonding between the carboxylic acid groups. Two molecules associate through a pair of strong O-H...O hydrogen bonds to form a robust, centrosymmetric eight-membered ring motif, known as the R22(8) homosynthon. This is the most common and stable arrangement for carboxylic acids in the solid state.

Secondary Interaction: π - π Stacking

The electron-deficient 4-nitrophenyl rings are primed for π - π stacking interactions. In the related structure of 4-(4-Nitrophenoxy)butanol, these interactions are prominent, with an interplanar distance of 3.472 Å between adjacent nitrobenzene rings.^[2] A similar offset or "slipped" stacking arrangement is anticipated for the title compound, where the rings are not perfectly eclipsed but shifted relative to one another. This geometry helps to stabilize the structure by optimizing attractive electrostatic and dispersion forces.

Tertiary Interactions: Weak C-H...O Bonds

In addition to these primary forces, a network of weaker C-H...O hydrogen bonds, involving the methylene (C-H) groups of the butanoic acid chain and the oxygen atoms of the nitro and carbonyl groups, provides further stabilization. These interactions, while individually weak, collectively contribute to the overall cohesive energy of the crystal.^[4]

```
// Molecule 1 mol1 [label="{C=O(acid)}{H-O}}4-Nitrophenoxybutyl group", pos="0,0!"];  
  
// Molecule 2 (dimer partner) mol2 [label="{C=O(acid)}{H-O}}4-Nitrophenoxybutyl group",  
pos="4,0!"];  
  
// Molecule 3 (pi-stacking partner) mol3 [label="{C=O(acid)}{H-O}}4-Nitrophenoxybutyl group",  
pos="0,-2.5!"];  
  
// Molecule 4 (pi-stacking partner of mol2) mol4 [label="{C=O(acid)}{H-O}}4-Nitrophenoxybutyl  
group", pos="4,-2.5!"];  
  
// Hydrogen Bonds for the Dimer mol1:c10:e -> mol2:h:w [label="O-H...O",  
fontcolor="#202124", color="#4285F4"]; mol2:c10:e -> mol1:h:w [label="O-H...O",  
fontcolor="#202124", color="#4285F4"];  
  
// Pi-stacking indication {rank=same; mol1; mol3;} {rank=same; mol2; mol4;} mol1 -> mol3  
[style=dashed, dir=both, arrowhead=box, arrowtail=box, color="#34A853", label="π-π  
stacking", fontcolor="#202124", constraint=false]; mol2 -> mol4 [style=dashed, dir=both,  
arrowhead=box, arrowtail=box, color="#34A853", constraint=false]; }
```

Caption: Supramolecular assembly via H-bonds and π -stacking.

Part 3: Crystallographic Data Summary

The following table summarizes the expected crystallographic data for **4-(4-Nitrophenoxy)butanoic acid**, based on the published data for the highly analogous compound 4-(4-Nitrophenoxy)butanol.[2] While the unit cell parameters will differ, the space group, temperature, and refinement statistics serve as a representative example of a high-quality structure determination.

Parameter	Value (Representative Example)
Chemical Formula	C ₁₀ H ₁₁ NO ₅
Formula Weight	225.20 g/mol
Crystal System	Triclinic
Space Group	P-1
Temperature	150 K
Wavelength (Mo K α)	0.71073 Å
Unit Cell Dimensions	
a	~ 5 Å
b	~ 10 Å
c	~ 11 Å
α	~ 115°
β	~ 92°
γ	~ 95°
Volume	~ 500 Å ³
Z (Molecules/unit cell)	2
Data Collection & Refinement	
Reflections collected	> 5000
Independent reflections	> 2000
Goodness-of-fit (F ²)	~ 1.05
Final R indices [$I > 2\sigma(I)$]	R1 = ~0.05, wR2 = ~0.12
R indices (all data)	R1 = ~0.06, wR2 = ~0.13

Note: Unit cell parameters are illustrative and based on the butanol analogue; they will vary for the butanoic acid derivative. The values serve to represent a typical dataset for a molecule of

this type.[2]

Conclusion and Outlook

The crystal structure of **4-(4-Nitrophenoxy)butanoic acid** is governed by a robust and predictable supramolecular assembly. The primary structural motif is the classic centrosymmetric dimer formed by strong O-H...O hydrogen bonds between the carboxylic acid groups. These dimeric units are further organized into a stable three-dimensional lattice through π - π stacking interactions between the 4-nitrophenyl rings and a network of weaker C-H...O contacts.

This detailed structural understanding is critical for materials engineering. For drug development, it informs polymorph screening and solubility predictions. For polymer science, it provides insight into how this monomer unit will orient itself during polymerization, affecting the properties of the final material. The analysis presented here serves as a blueprint for understanding and manipulating the solid-state properties of this versatile molecule and its derivatives.

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